molecular formula C17H12O6 B14350369 4-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate CAS No. 97980-73-9

4-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate

Cat. No.: B14350369
CAS No.: 97980-73-9
M. Wt: 312.27 g/mol
InChI Key: ISCJQBYOKKNEDI-UHFFFAOYSA-N
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Description

4-(5,7-Dihydroxy-4-oxo-4H-chromen-3-yl)phenyl acetate is a complex organic compound that belongs to the class of chromones. Chromones are bicyclic compounds consisting of a benzene ring fused to a pyrone ring. This particular compound is characterized by the presence of hydroxyl groups at positions 5 and 7, and an oxo group at position 4 on the chromen ring, along with a phenyl acetate moiety at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,7-Dihydroxy-4-oxo-4H-chromen-3-yl)phenyl acetate typically involves the acylation of 5,7-dihydroxy-4-oxo-4H-chromen-3-yl phenol with acetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete acylation.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(5,7-Dihydroxy-4-oxo-4H-chromen-3-yl)phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The acetate group can be substituted with other acyl groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Acyl chlorides or anhydrides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various acylated derivatives.

Scientific Research Applications

4-(5,7-Dihydroxy-4-oxo-4H-chromen-3-yl)phenyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(5,7-Dihydroxy-4-oxo-4H-chromen-3-yl)phenyl acetate involves its interaction with various molecular targets and pathways. The hydroxyl groups can act as antioxidants by scavenging free radicals, while the oxo group can participate in redox reactions. The phenyl acetate moiety can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Baicalin: 5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl-beta-D-glucopyranosiduronic acid.

    Quercetin: 3,3’,4’,5,7-Pentahydroxyflavone.

    Luteolin: 3’,4’,5,7-Tetrahydroxyflavone.

Uniqueness

4-(5,7-Dihydroxy-4-oxo-4H-chromen-3-yl)phenyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and oxo groups on the chromen ring, along with the phenyl acetate moiety, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

CAS No.

97980-73-9

Molecular Formula

C17H12O6

Molecular Weight

312.27 g/mol

IUPAC Name

[4-(5,7-dihydroxy-4-oxochromen-3-yl)phenyl] acetate

InChI

InChI=1S/C17H12O6/c1-9(18)23-12-4-2-10(3-5-12)13-8-22-15-7-11(19)6-14(20)16(15)17(13)21/h2-8,19-20H,1H3

InChI Key

ISCJQBYOKKNEDI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O

Origin of Product

United States

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